molecular formula C10H7NO3 B106741 2-Hydroxyquinoline-4-carboxylic acid CAS No. 15733-89-8

2-Hydroxyquinoline-4-carboxylic acid

Cat. No. B106741
CAS RN: 15733-89-8
M. Wt: 189.17 g/mol
InChI Key: MFSHNFBQNVGXJX-UHFFFAOYSA-N
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Description

2-Hydroxyquinoline-4-carboxylic acid is a compound that belongs to the class of hydroxyquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. The hydroxyquinoline scaffold is a common motif in molecules that exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The presence of the carboxylic acid group in the 4-position of the hydroxyquinoline ring system adds to the compound's versatility, allowing for further chemical modifications and the formation of metal complexes.

Synthesis Analysis

The synthesis of hydroxyquinoline derivatives can be achieved through various methods. For instance, the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a related compound, is reported to be accomplished via the Pictet-Spengler reaction followed by catalytic dehalogenation, resulting in high optical purity . Another method involves the synthesis of 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starting from commercially available 2-aminobenzoic acids, using a two-step process that includes the formation of isatoic anhydrides and subsequent reaction with the sodium enolate of ethyl acetoacetate . These methods highlight the synthetic versatility of hydroxyquinoline carboxylic acids and their derivatives.

Molecular Structure Analysis

The molecular structure of hydroxyquinoline carboxylic acids is characterized by the presence of a quinoline ring system, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The hydroxy group and the carboxylic acid moiety contribute to the compound's ability to act as a tridentate ligand, as demonstrated in the structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid . The π-π interactions and hydrogen bonding capabilities of these compounds play a significant role in their molecular arrangements and potential for forming complexes.

Chemical Reactions Analysis

Hydroxyquinoline carboxylic acids can undergo various chemical reactions, which are essential for their biological activity and for the synthesis of more complex molecules. For example, the bromination of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid allylamide leads to the addition of bromine to the allyl double bond . Additionally, the reaction of 4-chloro-2-oxoquinoline-3-carboxylic acids with aminopyridines results in the formation of 4-hydroxyquinoline-3-carboxylic acid pyridylamides . These reactions demonstrate the reactivity of the hydroxyquinoline carboxylic acid framework and its potential for derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyquinoline carboxylic acids are influenced by their functional groups and molecular structure. The presence of substituents on the

Scientific Research Applications

Photolabile Protecting Groups

2-Hydroxyquinoline-4-carboxylic acid and its derivatives have shown promising applications as photolabile protecting groups. A notable study discusses the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ), which has demonstrated greater single photon quantum efficiency compared to other esters. Its advantageous properties, such as increased solubility and low fluorescence, make it a valuable candidate as a caging group for biological messengers (Fedoryak & Dore, 2002).

Coordination Polymers and Photodimerization

The compound has been utilized in the field of coordination polymers. Studies reveal that designed coordination polymers can guide the photodimerization of 2-Hydroxyquinoline-4-carboxylic acid derivatives. This process is facilitated by sunlight, eliminating the need for high-intensity UV-light, which suggests potential applications in eco-friendly and energy-efficient material sciences (Qin et al., 2012).

Radiochemiluminescence

Carboxyquinolines, such as 2-Hydroxyquinoline-4-carboxylic acid, have been studied for their radiochemiluminescence properties. They are radiolyzed to novel 1,4-dihydroquinolines which emit light on the addition of bases in the presence of oxygen. This property could lead to applications in radiation dosimeters and for analytical purposes (Papadopoulos et al., 2000).

Oxygenase Inhibition

2-Hydroxyquinoline-4-carboxylic acid derivatives have been investigated for their inhibitory activity against 2-oxoglutarate and iron-dependent oxygenases, which are therapeutic targets for various human diseases. One study compares the inhibitory activities of different derivatives and finds a broad spectrum of activity, suggesting potential therapeutic applications (Hopkinson et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . Therefore, it’s reasonable to assume that 2-Hydroxyquinoline-4-carboxylic acid, being a related compound, could also have potential for future therapeutic applications.

properties

IUPAC Name

2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
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InChI

InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSHNFBQNVGXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166250
Record name Cinchoninic acid, 2-hydroxy-
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Hydroxyquinoline-4-carboxylic acid

CAS RN

15733-89-8, 84906-81-0
Record name 2-Hydroxycinchoninic acid
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Record name 2-Hydroxycinchoninic acid
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Record name Cinchoninic acid, 2-hydroxy-
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Record name 1,2-dihydro-2-oxoquinoline-4-carboxylic acid
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Record name 2-Hydroxyquinoline-4-carboxylic acid
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Record name 2-HYDROXYCINCHONINIC ACID
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Synthesis routes and methods

Procedure details

To a solution containing 30 g of sodium hydroxide in 1.5 liter of water was added 58 g of the above-mentioned N-acetylisatin and the mixture was refluxed for 1 hour. Then the reaction mixture was cooled a certain extent, then activated carbon was added and further refluxed for 30 minutes. The activated carbon was removed from the reaction mixture by filtration while the mixture being hot, and the mother liquor was cooled, then 6N-hydrochloric acid was added to the mother liquor to adjust the pH thereof to pH 3-4. The crystals precipitated were colledted by filtration, washed with water, dried to obtain 45 g of 4-carboxycarbostyril.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
D Mal, R Sen, P Brandao, F Shi, RAS Ferreira… - Inorganic Chemistry …, 2014 - Elsevier
… In this study, nitrogen containing carboxylate ligand, 2-hydroxyquinoline-4-carboxylic acid (H 2 hqc), is used because it has notable features as follows: (a) in which N atom is an …
Number of citations: 12 www.sciencedirect.com
KE Srikanth, SV Raju, M SatyaVani, D Vijay… - researchgate.net
… and UV studies on 2-Hydroxyquinoline-4-carboxylic acid using DFT calculations for the first time. … theory analysis of Fock Matrix in NBO basis for 2-Hydroxyquinoline-4carboxylic acid …
Number of citations: 0 www.researchgate.net
B Bindu, S Vijayalakshmi, A Manikandan - Bioorganic Chemistry, 2019 - Elsevier
… water and dried and recrystallized from hot water to obtain 2-hydroxyquinoline-4-carboxylic acid (3). To 1 g (0.0053 mol) of 2-hydroxyquinoline-4-carboxylic acid (3), 0.077 ml (0.016 mol…
Number of citations: 13 www.sciencedirect.com
R Feng, FL Jiang, MY Wu, L Chen, CF Yan… - Crystal growth & …, 2010 - ACS Publications
… (40, 41) From the results discussed above, we can presume that the energy gaps of the Eu 3+ are comparable with the triplet state energy of the 2-hydroxyquinoline-4-carboxylic acid …
Number of citations: 102 pubs.acs.org
DB Patel, RH Vekariya, KD Patel… - Journal of Chemical …, 2017 - researchgate.net
… In addition, 2-Hydroxyquinoline-4-carboxylic acid was also obtained by irradiating a mixture of isatin and malonic acid in acetic acid. From the acids, the esters of and their respective …
Number of citations: 10 www.researchgate.net
MA Massoud, SA El Bialy, WA Bayoumi… - Heterocyclic …, 2014 - degruyter.com
… Synthesis of 2-hydroxyquinoline-4-carboxylic acid derivatives 17a,b was achieved through reaction of isatin derivatives 10a,b and phenyl acetic acid via fusion in presence of sodium …
Number of citations: 14 www.degruyter.com
KUR Kandukuri, GVM Sharma, S Saxena… - Indian Journal of …, 2023 - or.niscpr.res.in
… Prop-2-yn-1-yl2-(prop-2-yn-1-yloxy)quinoline4-carboxylate (compound 2) was synthesized from 2hydroxyquinoline-4-carboxylic acid (compound 1) with propargyl bromide. The …
Number of citations: 0 or.niscpr.res.in
D Mal, R Sen, P Brandao, Z Lin - Inorganic Chemistry Communications, 2013 - Elsevier
… In this study a new nitrogen containing carboxylate ligand, 2-hydroxyquinoline-4-carboxylic acid (H 2 hqc) is employed, because it has remarkable features as follows: (a) its N atom is a …
Number of citations: 13 www.sciencedirect.com
KU Rani, GVM Sharma, S Saxena, L Guruprasad… - 2023 - nopr.niscpr.res.in
… Prop-2-yn-1-yl2-(prop-2-yn-1-yloxy)quinoline4-carboxylate (compound 2) was synthesized from 2hydroxyquinoline-4-carboxylic acid (compound 1) with propargyl bromide. The …
Number of citations: 0 nopr.niscpr.res.in
ESH El Ashry, ES Ramadan… - Synthetic …, 2005 - Taylor & Francis
… 2‐Hydroxyquinoline‐4‐carboxylic acid (11) was also obtained by irradiating a mixture of isatin 1 and malonic acid in AcOH. The esters of 5f and 11 and their respective hydrazides 8 …
Number of citations: 53 www.tandfonline.com

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